N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
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Overview
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine to form the sulfonyl intermediate.
Coupling with Furan Derivative: The sulfonyl intermediate is then coupled with a furan derivative under controlled conditions to introduce the furan ring.
Final Coupling: The final step involves coupling the intermediate with 2-(4-fluorophenyl)ethylamine to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and furan groups can form specific interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-chlorophenyl)ethyl]ethanediamide
- N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide
Uniqueness
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is unique due to the presence of both fluorine atoms and the furan ring, which can impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H20F2N2O5S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
InChI |
InChI=1S/C22H20F2N2O5S/c23-16-5-3-15(4-6-16)11-12-25-21(27)22(28)26-14-20(19-2-1-13-31-19)32(29,30)18-9-7-17(24)8-10-18/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28) |
InChI Key |
UBBMWGZYHZLMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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